

2-Chloro-6-fluoronicotinaldehyde: Molecular Structure, Conformation, and Synthetic Utility

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Compound of Interest

Compound Name: 2-Chloro-6-fluoronicotinaldehyde
CAS No.: 1227563-22-5
Cat. No.: B2769646

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CAS Number: 1227563-22-5 IUPAC Name: 2-Chloro-6-fluoropyridine-3-carbaldehyde Formula: C

H

ClFNO Molecular Weight: 159.55 g/mol [1][2][3]

Executive Summary

2-Chloro-6-fluoronicotinaldehyde is a highly functionalized pyridine derivative characterized by a "push-pull" electronic deficiency. Its structure features three distinct reactive handles: an electrophilic aldehyde at C3, a displaceable chlorine at C2, and a highly labile fluorine at C6. This guide analyzes its conformational preference for the s-trans rotamer (relative to the C2-Cl bond) and delineates its utility as a scaffold for S

Ar-based library generation.

Molecular Architecture & Electronic Properties

The molecule consists of a planar pyridine ring distorted by the inductive effects of two halogen substituents.

Geometric Parameters

- Planarity: The aldehyde group (-CHO) lies coplanar with the pyridine ring to maximize -conjugation.
- Bond Lengths (Predicted):
 - C2-Cl: ~1.73 Å (Shortened due to sp hybridization).
 - C6-F: ~1.34 Å (Strong C-F bond, highly polarized).
 - C3-CHO: ~1.48 Å (Rotatable bond).

Electronic Landscape

The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect. This is amplified by the aldehyde group at C3 and the fluorine at C6.

- C6-Position (Fluorine): The most electron-deficient site. The high electronegativity of fluorine, combined with the para-relationship to the aldehyde and ortho-relationship to nitrogen, makes this position exceptionally prone to nucleophilic attack (S Ar).
- C2-Position (Chlorine): Sterically crowded by the adjacent aldehyde. While activated, it is less reactive than C6-F toward soft nucleophiles but can be selectively engaged using metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Table 1: Physicochemical Profile

Property	Value	Note
LogP (Predicted)	1.85 ± 0.3	Moderate lipophilicity
H-Bond Acceptors	3	N1, O(aldehyde), F
H-Bond Donors	0	No labile protons

| Polar Surface Area | ~30 Å

| Good membrane permeability | | Rotatable Bonds | 1 | C3-Aldehyde bond |

Conformational Analysis

The conformational landscape of **2-chloro-6-fluoronicotinaldehyde** is dominated by the rotation of the formyl group around the C3–C

bond.

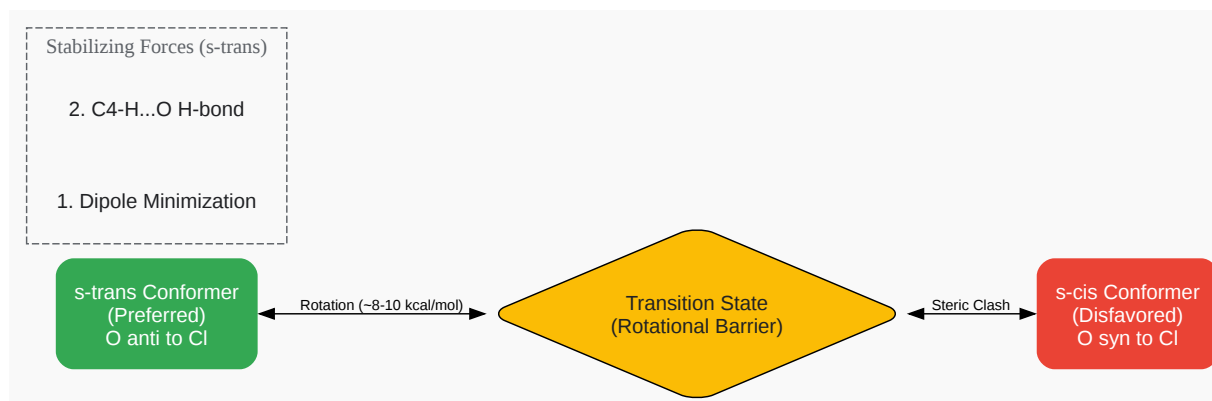
Rotational Equilibrium: s-trans vs. s-cis

Two planar conformers exist in equilibrium. The thermodynamic preference is dictated by the minimization of dipole-dipole repulsion and steric clash.

- Conformer A (s-trans / anti): The carbonyl oxygen is oriented away from the C2-Chlorine atom (towards H4).
 - Interaction: Weak intramolecular hydrogen bonding (C–H...O) between the carbonyl oxygen and the H4 ring proton.
 - Dipole: The C=O dipole opposes the C2-Cl dipole, reducing net electrostatic energy.
 - Stability: Preferred (Global Minimum).
- Conformer B (s-cis / syn): The carbonyl oxygen is oriented towards the C2-Chlorine atom.
 - Interaction: Strong steric repulsion between the lone pairs of Oxygen and Chlorine (Van der Waals radii overlap).
 - Dipole: Parallel alignment of dipoles increases instability.

- Stability: Disfavored (High Energy).

Visualization of Conformational Dynamics



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Figure 1: Conformational equilibrium favoring the s-trans rotamer to minimize Cl/O repulsion.

Spectroscopic Signatures (NMR)

The structural rigidity and fluorine substitution create a distinct NMR fingerprint useful for validation.

- F NMR: A singlet (or doublet if H-coupling resolves) typically appearing around -70 to -80 ppm (relative to CFC1). The shift is sensitive to the electron-withdrawing nature of the aldehyde.
- H NMR:
 - Aldehyde Proton: Singlet at ~10.2 - 10.4 ppm. The downfield shift confirms the electron-deficient pyridine ring.

- Aromatic Protons: Two distinct signals for H4 and H5.
 - H4 (C4-H): Doublet of doublets (coupling to H5 and long-range coupling to F). Appears downfield (~8.2 ppm) due to proximity to the aldehyde.
 - H5 (C5-H): Doublet of doublets (coupling to H4 and strong coupling).

Synthesis and Reactivity Protocols

Synthesis Route: Directed Ortho-Lithiation

The most efficient synthesis bypasses the oxidation of alcohols, utilizing the directing power of the halogens.

Protocol:

- Starting Material: 2-Chloro-6-fluoropyridine.
- Reagent: Lithium Diisopropylamide (LDA) at -78°C .
- Mechanism: LDA selectively deprotonates C3 (ortho to Cl). While C4 is adjacent to F (strong director), the C3 position is activated by the inductive effect of Cl and stabilized by coordination to the ring Nitrogen.
- Quench: N,N-Dimethylformamide (DMF) followed by acidic hydrolysis.

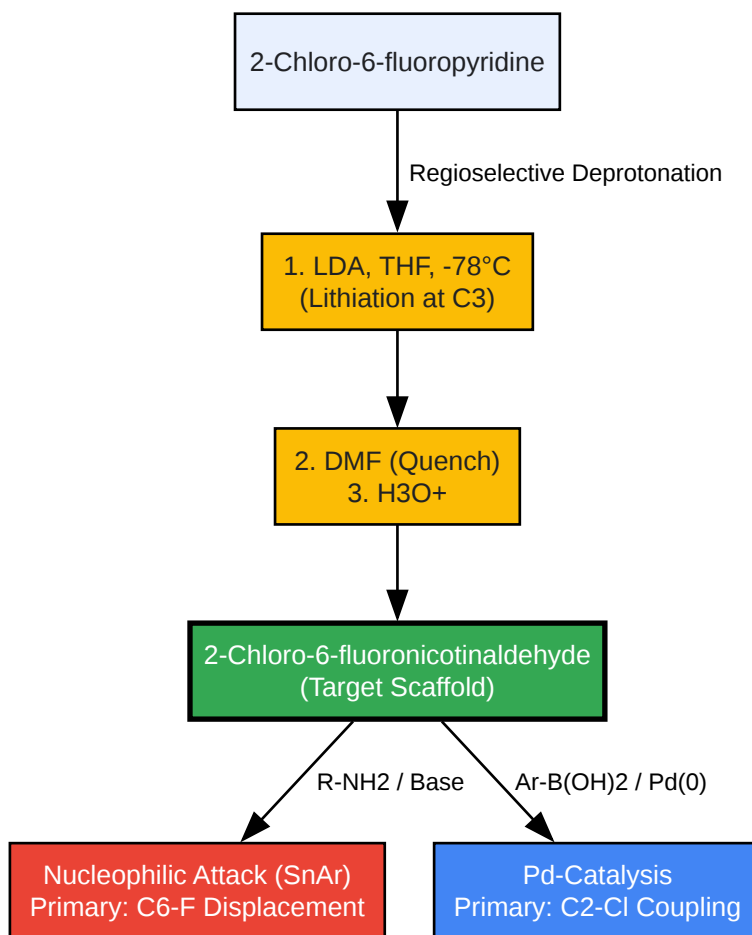
Reactivity Workflow (S Ar Selectivity)

This molecule is a "chameleon" electrophile. By tuning the nucleophile and temperature, one can selectively functionalize C6 or C2.

- Path A (Kinetic Control): Attack at C6-F. Fluorine is the better leaving group in S

Ar due to the stabilization of the Meisenheimer complex.

- Path B (Metal Catalysis): Attack at C2-Cl. Palladium-catalyzed coupling (Suzuki/Stille) typically occurs here if the catalyst is selective for C-Cl bonds over C-F bonds.



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Figure 2: Synthesis via directed lithiation and divergent downstream functionalization.

Experimental Protocol: Regioselective Synthesis

Note: All reactions must be performed under an inert Argon atmosphere.

- Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78°C.
- Base Generation: Dropwise add -BuLi (1.1 equiv) to generate LDA in situ. Stir for 30 min.
- Substrate Addition: Dissolve 2-chloro-6-fluoropyridine (1.0 equiv) in THF and add dropwise to the LDA solution at -78°C. Maintain temperature < -70°C to prevent "halogen dance" or

benzyne formation. Stir for 1 hour.

- Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Allow the mixture to warm to 0°C over 2 hours.
- Workup: Quench with sat. NH

Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO

, and concentrate.

- Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

References

- Synthesis via Lithiation: Schlosser, M., et al. "Regioselective derivatization of fluoropyridines." *European Journal of Organic Chemistry*, 2003. [Link](#)
- Conformational Analysis of Nicotinaldehydes: Lunazzi, L., et al. "Conformational studies of pyridinecarbaldehydes by NMR." *Journal of the Chemical Society, Perkin Transactions 2*, 1976. [Link](#)
- S
Ar Reactivity of Halopyridines: "Nucleophilic Aromatic Substitution of Fluoropyridines." *Organic Chemistry Portal*. [Link](#)
- Product Data: "2-Chloro-6-fluoro-3-pyridinecarboxaldehyde (CAS 1227563-22-5)."^{[1][2][3][4][5]} Sigma-Aldrich Technical Data. [Link](#)

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Sources

- [1. testing.chemscene.com](https://www.testing.chemscene.com) [[testing.chemscene.com](https://www.testing.chemscene.com)]
- [2. 3 pyridinecarboxaldehyde](https://www.sigmaaldrich.com) | [Sigma-Aldrich](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- [3. 1227563-22-5,2-chloro-6-fluoronicotinaldehyde_科盛医药](https://www.coresyn.com) [[coresyn.com](https://www.coresyn.com)]
- [4. 2-Chloro-6-fluoro-3-pyridinecarboxaldehyde](https://www.sigmaaldrich.com) | [1227563-22-5](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- [5. 2-氯-6-氟-3-吡啶甲醛](https://www.leyan.com) | [2-Chloro-6-fluoro-3-pyridinecarboxa](https://www.leyan.com) | [1227563-22-5](https://www.leyan.com) - [乐研试剂](https://www.leyan.com) [[leyan.com](https://www.leyan.com)]
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